molecular formula C18H22O3 B8451277 1-(2,2-Diethoxyethoxy)-4-phenylbenzene

1-(2,2-Diethoxyethoxy)-4-phenylbenzene

Cat. No.: B8451277
M. Wt: 286.4 g/mol
InChI Key: PRMQHJXIZVZIKZ-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)-4-phenylbenzene is a substituted benzene derivative featuring a para-substituted phenyl group and a 2,2-diethoxyethoxy chain. Its molecular formula is C₁₈H₂₂O₃, with the diethoxyethoxy group (–OCH₂CH(OCH₂CH₃)₂) contributing to its polarity and solubility in organic solvents. The compound is synthesized via O-alkylation reactions, such as the coupling of 4-phenylphenol with 2-bromo-1,1-diethoxyethane under basic conditions . This intermediate is valuable in organic synthesis, particularly for constructing benzofuran derivatives or functionalized aromatics in pharmaceuticals and materials science .

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)-4-phenylbenzene

InChI

InChI=1S/C18H22O3/c1-3-19-18(20-4-2)14-21-17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,18H,3-4,14H2,1-2H3

InChI Key

PRMQHJXIZVZIKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C2=CC=CC=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Halogen-Substituted Derivatives

Compound Molecular Formula Key NMR Data (δ, ppm) Reactivity/Applications References
1-Bromo-4-(2,2-diethoxyethoxy)benzene C₁₂H₁₇BrO₃ ¹H: 3.26 (t), 4.64 (t); ¹³C: 28.5 (C-1') Suzuki coupling precursor
1-Chloro-4-(2,2-diethoxyethoxy)benzene C₁₂H₁₇ClO₃ ¹³C: 133.6 (C-2) Intermediate for heterocycles
1-(2,2-Diethoxyethoxy)-4-fluorobenzene C₁₂H₁₇FO₃ ¹⁹F: –58.3 (CDCl₃) Fluorinated drug intermediates

Alkyl and Aryl Substituents

  • 1-(2,2-Diethoxyethoxy)-4-methylbenzene (C₁₃H₂₀O₃) : The methyl group increases lipophilicity (logP ≈ 2.8) compared to the phenyl analog. Its SMILES (CC(C=C1)=CC=C1OCC(OCC)OCC) highlights the branched diethoxyethoxy chain .
  • 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene (C₁₃H₁₇F₃O₃) : The CF₃ group imparts strong electron-withdrawing effects, lowering pKa and enhancing stability under acidic conditions .

Table 2: Alkyl/Aryl-Substituted Derivatives

Compound Molecular Formula Key Properties Applications References
1-(2,2-Diethoxyethoxy)-4-phenylbenzene C₁₈H₂₂O₃ Aromatic stability (π-π stacking) Pharmaceutical intermediates
1-(2,2-Diethoxyethoxy)-4-methylbenzene C₁₃H₂₀O₃ Higher logP (2.8) Solvent-mediated reactions
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene C₁₃H₁₇F₃O₃ ¹⁹F NMR: –62.8 ppm (CF₃) Agrochemical synthesis

Spectroscopic Data Comparison

  • ¹H NMR : The diethoxyethoxy chain protons resonate at δ 3.4–4.3 across analogs. Aromatic protons vary with substituents: phenyl derivatives show multiplet signals at δ 7.30–7.44, while methyl groups cause upfield shifts to δ 6.8–7.1 .
  • ¹³C NMR: The ether oxygen (C-2') appears at δ 74.3 in bromo derivatives but shifts to δ 68.0 in non-halogenated analogs due to reduced electronegativity .

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